{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid
Description
Properties
CAS No. |
918946-57-3 |
|---|---|
Molecular Formula |
C19H15Br2NO4 |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-(2-ethylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H15Br2NO4/c1-2-12-4-3-11-7-13(5-6-17(11)22-12)26-19-15(20)8-14(9-16(19)21)25-10-18(23)24/h3-9H,2,10H2,1H3,(H,23,24) |
InChI Key |
RTJXPZCPFMPIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Activation and Esterification of Phenoxyacetic Acid Derivatives
A common approach to prepare phenoxyacetic acid derivatives involves activating the carboxylic acid group of phenoxyacetic acid to facilitate coupling with phenols or other nucleophiles.
- Activation Reagents: Phosphonitrilic chloride (PNT) combined with N-methyl morpholine (NMM) in chloroform at room temperature effectively activates the acid group.
- Reaction Conditions: Stirring at room temperature for 30 minutes to 1 hour allows formation of an activated intermediate.
- Coupling: The activated acid then reacts with phenols or phenol derivatives to form phenoxy acetic acid esters or ethers in good yields (typically 89-93%).
This method can be adapted to introduce the 2-ethylquinolin-6-yl ether substituent by using the corresponding hydroxyquinoline derivative as the nucleophile.
Halogenation (Bromination) of Aromatic Rings
- Bromination Agents: Bromine (Br2) or N-bromosuccinimide (NBS) in organic solvents such as diethyl ether, methyl tert-butyl ether (MTBE), or acetic acid.
- Conditions: Controlled temperature and stoichiometry to selectively introduce bromine atoms at the 3 and 5 positions of the phenyl ring without over-bromination or side reactions.
- Purification: Crystallization or extraction methods to isolate the dibromo-substituted intermediate.
Nucleophilic Aromatic Substitution for Ether Formation
- The phenolic hydroxyl group of 2-ethylquinolin-6-ol can be reacted with the activated phenoxyacetic acid derivative or its halogenated intermediate.
- Base Catalysis: Potassium carbonate or sodium hydride is commonly used to deprotonate the phenol, enhancing nucleophilicity.
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene facilitate the substitution reaction.
- Temperature: Reactions are typically conducted at room temperature to moderate heating to optimize yield and minimize decomposition.
Alternative Synthetic Routes
- Reduction and Halogenation: Some processes start from acrylic acid esters, which are reduced and then halogenated to form key intermediates before coupling with phenols.
- Use of Methyl Bromoacetate: Reaction of hydroxy-substituted aromatic ketones with methyl bromoacetate in the presence of potassium carbonate to form methyl esters, followed by hydrolysis to the acid.
- Oxidation Steps: Sodium perborate monohydrate can be used to oxidize intermediates to the desired acid form under controlled temperature.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Activation of phenoxyacetic acid | Phosphonitrilic chloride (PNT), N-methyl morpholine, chloroform, r.t. | 89-93% (ester formation) | Activates acid for coupling with phenols |
| 2 | Bromination | Br2 or NBS in diethyl ether/MTBE/acetic acid, controlled temp | High selectivity for 3,5-dibromo substitution | Essential for dibromo substitution |
| 3 | Ether formation (nucleophilic substitution) | 2-ethylquinolin-6-ol, base (K2CO3/NaH), THF/DMF, r.t. to moderate heat | Moderate to high yield | Forms ether linkage to quinoline moiety |
| 4 | Hydrolysis/Oxidation | Sodium perborate monohydrate, acetic acid, 45-50°C | Complete conversion | Converts esters to acids |
| 5 | Purification | Crystallization, extraction, vacuum drying | Pure final compound | Ensures removal of impurities |
Research Findings and Optimization Notes
- Activation of phenoxyacetic acid with PNT/NMM is efficient and mild, avoiding harsh conditions that could degrade sensitive substituents.
- Bromination must be carefully controlled to avoid polybromination or side reactions; solvent choice and temperature are critical.
- The nucleophilic substitution step benefits from polar aprotic solvents and strong bases to achieve high coupling efficiency.
- Alternative routes involving methyl bromoacetate and oxidation steps provide scalable and economically viable methods for industrial synthesis.
- Purification by crystallization from ethanol or isopropanol yields high-purity products suitable for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and quinoline moiety play a crucial role in its binding affinity and activity. It may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid with structurally or functionally analogous compounds, focusing on molecular features, substituents, and applications.
Key Comparative Insights:
Structural Diversity: The target compound’s brominated benzene ring and 2-ethylquinoline group distinguish it from pyridine-based herbicides like triclopyr and fluroxypyr, which rely on halogenated pyridine cores for herbicidal activity . Compared to (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid, the target lacks the dihydroquinolinone structure but shares the quinoline moiety, suggesting divergent pharmacological targets .
Substituent Effects: Bromine atoms in the target compound likely enhance lipophilicity and electron-withdrawing effects compared to chlorine in triclopyr or fluorine in fluroxypyr. This could influence binding affinity to biological targets or environmental persistence . The 2-ethyl group on the quinoline ring may improve metabolic stability compared to unsubstituted quinoline derivatives, a critical factor in drug design .
Functional Applications: While triclopyr and fluroxypyr are established herbicides, the target compound’s application remains speculative.
Solubility and Reactivity :
- The acetic acid group in all listed compounds enhances water solubility, but the target’s bromine substituents may reduce solubility compared to chlorine or fluorine analogs .
Research Findings and Implications
- Agrochemical Potential: The bromine substituents in the target compound could confer resistance to enzymatic degradation, a desirable trait in herbicides. However, its higher molecular weight (481.13 g/mol) compared to triclopyr (230.41 g/mol) may limit systemic mobility in plants .
- Pharmaceutical Relevance: The quinoline moiety is associated with antimalarial and anticancer activity. Structural modifications, such as replacing the dihydroquinolinone group in with a brominated phenoxyacetic acid system, could open new avenues in drug discovery .
Biological Activity
{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dibromo substitution and a phenoxy acetic acid moiety, which are critical for its biological interactions.
The biological activity of {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory process, converting arachidonic acid into prostaglandins. The compound exhibits selective inhibition of COX-2 over COX-1, which is beneficial as it potentially reduces side effects associated with non-selective NSAIDs.
Anti-inflammatory Effects
Recent studies have demonstrated significant anti-inflammatory effects of the compound. In vivo experiments showed:
- Paw Thickness Reduction : The compound reduced paw thickness by up to 63.35% .
- Paw Weight Reduction : A decrease in paw weight was observed at rates of 68.26% .
These results indicate a robust anti-inflammatory potential comparable to established drugs like mefenamic acid and celecoxib .
COX Inhibition Profile
The inhibitory activity against COX enzymes was quantitatively assessed:
| Compound | IC50 (μM) | COX Selectivity Index |
|---|---|---|
| {3,5-Dibromo...} | 0.06 - 0.09 | 111.53 - 133.34 |
| Celecoxib | 0.05 | 298.6 |
| Mefenamic Acid | 29.9 | - |
The data indicates that {3,5-Dibromo...} possesses a strong inhibitory effect on COX-2 with a favorable selectivity index compared to celecoxib .
Case Studies
- Inflammation Model : In a controlled study on rats with induced paw edema, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-α and PGE-2 by 61.04% and 60.58% , respectively .
- Toxicological Assessment : Safety profiles were evaluated through liver function tests (AST and ALT levels), kidney indicators (creatinine and urea), and histological examinations, which confirmed that the compound did not exhibit significant toxicity at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
